molecular formula C23H21N3O7 B11105477 3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate

3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate

Cat. No.: B11105477
M. Wt: 451.4 g/mol
InChI Key: MKOVQGDBYYDIDY-DHRITJCHSA-N
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Description

3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furoate ester, a hydrazone linkage, and a dimethoxybenzoyl group, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of an aldehyde or ketone with hydrazine or a hydrazine derivative under acidic or basic conditions.

    Esterification: The final step involves the esterification of the phenyl group with furoic acid or its derivatives, typically using a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzyme activity or protein interactions.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or proteins through its hydrazone linkage, potentially inhibiting their activity. The compound’s molecular targets and pathways involved would need to be elucidated through detailed studies, including molecular docking and in vitro assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[((E)-2-{2-[(3,4-Dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-furoate is unique due to its combination of a furoate ester, hydrazone linkage, and dimethoxybenzoyl group

Properties

Molecular Formula

C23H21N3O7

Molecular Weight

451.4 g/mol

IUPAC Name

[3-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C23H21N3O7/c1-30-18-9-8-16(12-20(18)31-2)22(28)24-14-21(27)26-25-13-15-5-3-6-17(11-15)33-23(29)19-7-4-10-32-19/h3-13H,14H2,1-2H3,(H,24,28)(H,26,27)/b25-13+

InChI Key

MKOVQGDBYYDIDY-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CO3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3)OC

Origin of Product

United States

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